molecular formula C21H40O5 B074574 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)- CAS No. 1323-38-2

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-

Cat. No.: B074574
CAS No.: 1323-38-2
M. Wt: 372.5 g/mol
InChI Key: HDIFHQMREAYYJW-XGXNLDPDSA-N
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Description

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)- is a complex organic compound with the molecular formula C21H40O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester typically involves the esterification of 9-octadecenoic acid with glycerol. This reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester .

Chemical Reactions Analysis

Types of Reactions

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted esters, which have various applications in the chemical and pharmaceutical industries .

Scientific Research Applications

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, which affects various cellular processes. The compound also interacts with specific molecular targets such as enzymes involved in lipid metabolism, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester is unique due to its specific hydroxylation and esterification pattern, which imparts distinct physicochemical properties. These properties make it particularly useful in applications requiring stable emulsions and biocompatibility .

Properties

CAS No.

1323-38-2

Molecular Formula

C21H40O5

Molecular Weight

372.5 g/mol

IUPAC Name

2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1

InChI Key

HDIFHQMREAYYJW-XGXNLDPDSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O

1323-38-2
141-08-2

physical_description

Liquid

Related CAS

63502-38-5

Origin of Product

United States

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